molecular formula C14H16N2O2 B5869320 N-(5-methyl-3-isoxazolyl)-4-phenylbutanamide

N-(5-methyl-3-isoxazolyl)-4-phenylbutanamide

Katalognummer B5869320
Molekulargewicht: 244.29 g/mol
InChI-Schlüssel: RQUBJHMSOJFJDO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(5-methyl-3-isoxazolyl)-4-phenylbutanamide, commonly known as SIB-1553A, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to a class of compounds known as CB1 receptor antagonists, which are being investigated for their potential use in the treatment of obesity, addiction, and other disorders. In

Wirkmechanismus

SIB-1553A acts as a CB1 receptor antagonist, which means that it blocks the activity of the CB1 receptor. The CB1 receptor is found in the brain and is involved in the regulation of appetite, mood, and other physiological processes. By blocking the activity of the CB1 receptor, SIB-1553A reduces food intake and body weight gain.
Biochemical and Physiological Effects:
SIB-1553A has been shown to have a number of biochemical and physiological effects. It has been shown to reduce food intake and body weight gain in animal models. It has also been shown to reduce the rewarding effects of drugs of abuse, such as cocaine and nicotine. In addition, it has been shown to have anxiolytic effects, reducing anxiety-like behavior in animal models.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using SIB-1553A in lab experiments is that it is a selective CB1 receptor antagonist, which means that it specifically targets the CB1 receptor without affecting other receptors in the brain. This makes it a useful tool for studying the role of the CB1 receptor in various physiological processes. One limitation of using SIB-1553A is that it has relatively low potency compared to other CB1 receptor antagonists, which means that higher doses may be required to achieve the desired effects.

Zukünftige Richtungen

There are several future directions for research on SIB-1553A. One area of interest is its potential use in the treatment of addiction. SIB-1553A has been shown to reduce the rewarding effects of drugs of abuse, and further research could explore its potential use as a treatment for drug addiction. Another area of interest is its potential use in the treatment of anxiety and other mood disorders. SIB-1553A has been shown to have anxiolytic effects, and further research could explore its potential use as a treatment for anxiety and other mood disorders. Finally, further research could explore the potential use of SIB-1553A in combination with other compounds, such as other CB1 receptor antagonists or drugs of abuse, to better understand its mechanism of action and potential therapeutic applications.
Conclusion:
In conclusion, SIB-1553A is a synthetic compound that has been extensively studied for its potential therapeutic applications. It acts as a CB1 receptor antagonist, reducing food intake and body weight gain in animal models and reducing the rewarding effects of drugs of abuse. While it has some limitations, it is a useful tool for studying the role of the CB1 receptor in various physiological processes, and further research could explore its potential use in the treatment of addiction, anxiety, and other disorders.

Synthesemethoden

SIB-1553A can be synthesized using a multi-step process. The first step involves the reaction of 3-methylisoxazole-5-carboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 4-phenylbutylamine to form the amide. The final step involves the introduction of a methyl group at the 5-position of the isoxazole ring using methyl iodide and potassium carbonate.

Wissenschaftliche Forschungsanwendungen

SIB-1553A has been extensively studied for its potential therapeutic applications. It has been shown to have anti-obesity effects in animal models by reducing food intake and body weight gain. It has also been investigated for its potential use in the treatment of addiction, anxiety, and other disorders.

Eigenschaften

IUPAC Name

N-(5-methyl-1,2-oxazol-3-yl)-4-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c1-11-10-13(16-18-11)15-14(17)9-5-8-12-6-3-2-4-7-12/h2-4,6-7,10H,5,8-9H2,1H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQUBJHMSOJFJDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)CCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.